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molecular formula C8H6N4 B3252816 2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile CAS No. 219762-30-8

2-Methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile

Cat. No. B3252816
M. Wt: 158.16 g/mol
InChI Key: ZZHMVQXJPOVWEP-UHFFFAOYSA-N
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Patent
US06348474B1

Procedure details

In the same manner as in the following Preparation Example 14-2, 3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile (139 mg) and 1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (96 mg) were respectively obtained as pale-brown crystals and pale-brown amorphous from 2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile (200 mg).
Name
3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
139 mg
Type
reactant
Reaction Step One
Name
1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
96 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C2C(=CC=CC=2)C=CC=1C[N:13]1[C:17]2=[N:18][C:19]([C:22]#[N:23])=[CH:20][CH:21]=[C:16]2[N:15]=[C:14]1[CH3:24].BrC1C2C(=CC=CC=2)C=CC=1CN1C2C(=NC(C#N)=CC=2)N=C1C>>[CH3:24][C:14]1[NH:15][C:16]2[C:17]([N:13]=1)=[N:18][C:19]([C:22]#[N:23])=[CH:20][CH:21]=2

Inputs

Step One
Name
3-(1-bromonaphthalen-2-yl)methyl-2-methyl-3H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
139 mg
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)CN1C(=NC=2C1=NC(=CC2)C#N)C
Name
1-(1-bromo-naphthalen-2-yl)methyl-2-methyl-1H-imidazo[4,5-b]pyridine-5-carbonitrile
Quantity
96 mg
Type
reactant
Smiles
BrC1=C(C=CC2=CC=CC=C12)CN1C(=NC2=NC(=CC=C21)C#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=2C(=NC(=CC2)C#N)N1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 343.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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